molecular formula C20H27O2P B4600790 [Octoxy(phenyl)phosphoryl]benzene

[Octoxy(phenyl)phosphoryl]benzene

Cat. No.: B4600790
M. Wt: 330.4 g/mol
InChI Key: PHFYTRBUROGGBR-UHFFFAOYSA-N
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Description

[Octoxy(phenyl)phosphoryl]benzene is an organophosphorus compound featuring a benzene ring substituted with a phosphoryl group (P=O) bearing an octoxy (C₈H₁₇O–) and a phenyl (C₆H₅–) substituent. Its structure enables regioselective functionalization of aromatic systems, as phosphoryl groups are known to direct substitutions in multisubstituted benzenes .

Properties

IUPAC Name

[octoxy(phenyl)phosphoryl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27O2P/c1-2-3-4-5-6-13-18-22-23(21,19-14-9-7-10-15-19)20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFYTRBUROGGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Octoxy(phenyl)phosphoryl]benzene typically involves the reaction of phenylphosphonic dichloride with octanol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The general reaction scheme can be represented as follows:

PhP(O)Cl2+C8H17OHPhP(O)(OC8H17)Cl+HCl\text{PhP(O)Cl}_2 + \text{C}_8\text{H}_{17}\text{OH} \rightarrow \text{PhP(O)(OC}_8\text{H}_{17})\text{Cl} + \text{HCl} PhP(O)Cl2​+C8​H17​OH→PhP(O)(OC8​H17​)Cl+HCl

PhP(O)(OC8H17)Cl+C8H17OHPhP(O)(OC8H17)2+HCl\text{PhP(O)(OC}_8\text{H}_{17})\text{Cl} + \text{C}_8\text{H}_{17}\text{OH} \rightarrow \text{PhP(O)(OC}_8\text{H}_{17})_2 + \text{HCl} PhP(O)(OC8​H17​)Cl+C8​H17​OH→PhP(O)(OC8​H17​)2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[Octoxy(phenyl)phosphoryl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The octoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphines.

    Substitution: Formation of various alkoxy derivatives.

Scientific Research Applications

[Octoxy(phenyl)phosphoryl]benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [Octoxy(phenyl)phosphoryl]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The octoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Phosphorylated benzene derivatives vary in substituents attached to the phosphorus atom, influencing their electronic properties and reactivity. Key comparisons include:

Compound Substituents on Phosphoryl ³¹P-NMR Shift (δ) Key Characteristics
[Octoxy(phenyl)phosphoryl]benzene Phenyl, Octoxy Not reported High lipophilicity; polar P=O group
Dibenzylphosphoryl derivatives Benzyl, Benzyl −6.61 Moderate polarity; used in structural studies
Benzyl hydrogen phosphoryl Benzyl, H −4.73 Reactive toward nucleophiles; acidic P–OH
Diphenylphosphoryl benzene Phenyl, Phenyl −5.14 (hypothetical) High stability; aromatic dominance
  • ³¹P-NMR Trends : Electron-withdrawing groups (e.g., phenyl) deshield phosphorus, shifting signals upfield. In contrast, electron-donating groups (e.g., octoxy) may counteract this effect . The absence of reported data for this compound highlights a research gap.
  • Substituent Effects: The octoxy chain in this compound enhances solubility in nonpolar solvents compared to purely aryl-substituted analogs (e.g., diphenylphosphoryl benzene).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[Octoxy(phenyl)phosphoryl]benzene
Reactant of Route 2
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[Octoxy(phenyl)phosphoryl]benzene

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